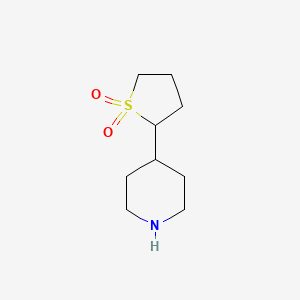
2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione is a heterocyclic compound that features a piperidine ring and a thiolane ring Piperidine is a six-membered ring containing one nitrogen atom, while thiolane is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with sulfur-containing reagents under controlled conditions. For example, the reaction of piperidine-4-carboxylic acid with sulfur dichloride can yield the desired thiolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the thiolane ring.
Substitution: Functional groups on the piperidine ring can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified piperidine or thiolane rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, while the thiolane ring can undergo redox reactions. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities.
Thiolane derivatives: Compounds such as thiolane-1,1-dioxide and thiolane-2-thiol are structurally related.
Uniqueness
2-(Piperidin-4-yl)-1$l^{6}-thiolane-1,1-dione is unique due to the combination of the piperidine and thiolane rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1306604-31-8 |
|---|---|
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.30 g/mol |
IUPAC Name |
2-piperidin-4-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)7-1-2-9(13)8-3-5-10-6-4-8/h8-10H,1-7H2 |
InChI Key |
CUVAAAFYMPZIIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)C2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(2-Aminoethyl)-2-chloro-1H-imidazol-5-yl]acetonitrile](/img/structure/B13190231.png)
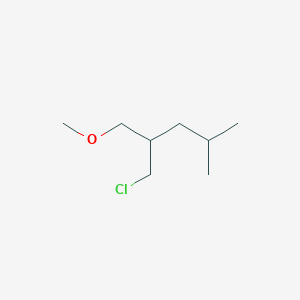
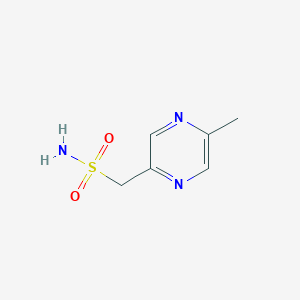

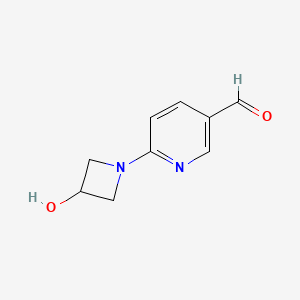
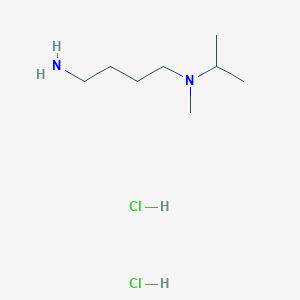
![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)


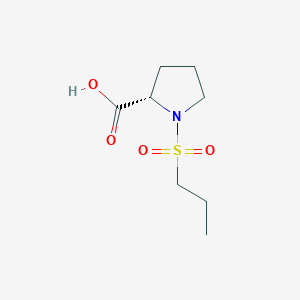
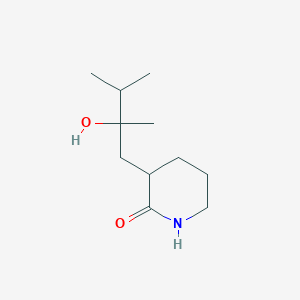
![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
![([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane](/img/structure/B13190302.png)
